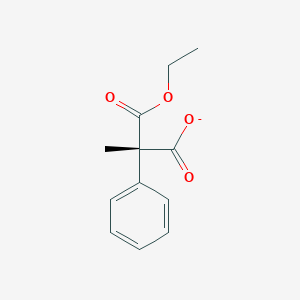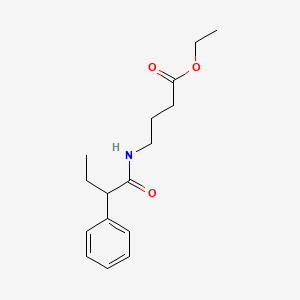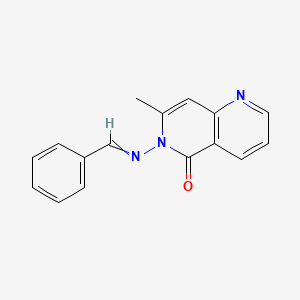![molecular formula C9H10BrNO2 B14392534 Methyl [3-(bromomethyl)phenyl]carbamate CAS No. 88465-55-8](/img/structure/B14392534.png)
Methyl [3-(bromomethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-(bromomethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromomethyl group attached to the phenyl ring, which is further connected to a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(bromomethyl)phenyl]carbamate typically involves the bromination of a precursor compound followed by carbamate formation. One common method includes the following steps :
Bromination: The precursor compound, such as ortho-nitrotoluene, undergoes a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride.
Carbamate Formation: The brominated intermediate is then reacted with methyl isocyanate or a similar carbamoylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carbamate formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3-(bromomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted carbamates or amines.
Oxidation: Alcohols or carboxylic acids.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Methyl [3-(bromomethyl)phenyl]carbamate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl [3-(bromomethyl)phenyl]carbamate involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on biological molecules, potentially affecting their function. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [2-(bromomethyl)phenyl]carbamate
- Methyl [4-(bromomethyl)phenyl]carbamate
- tert-Butyl [3-(bromomethyl)phenyl]carbamate
Uniqueness
Methyl [3-(bromomethyl)phenyl]carbamate is unique due to the specific positioning of the bromomethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
88465-55-8 |
|---|---|
Molekularformel |
C9H10BrNO2 |
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
methyl N-[3-(bromomethyl)phenyl]carbamate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
USWVJNAOTVHMRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC=CC(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)
![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)


![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)

![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)







